N-(5-bromo-2-chloropyrimidin-4-yl)acetamide

Description

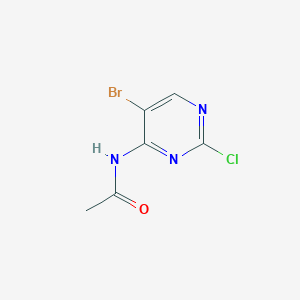

N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with bromine at position 5, chlorine at position 2, and an acetamide group at position 2. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in kinase inhibitor development and halogenated heterocycle chemistry. The bromine and chlorine substituents enhance electrophilic reactivity, while the acetamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Properties

IUPAC Name |

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN3O/c1-3(12)10-5-4(7)2-9-6(8)11-5/h2H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYLQQLKDKKDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650059 | |

| Record name | N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-39-2 | |

| Record name | N-(5-Bromo-2-chloro-4-pyrimidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934236-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that similar compounds often target therespiratory system .

Mode of Action

Related compounds are often used inSuzuki–Miyaura (SM) coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Given its potential use in sm coupling reactions, it may influence pathways involving carbon–carbon bond formation.

Result of Action

Related compounds have been noted to cause skin irritation, serious eye damage, and specific target organ toxicity, particularly affecting the respiratory system.

Action Environment

The action, efficacy, and stability of 4-Acetylamino-5-bromo-2-chloropyrimidine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions.

Biological Activity

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a valuable probe for studying interactions with various biological targets, including enzymes and receptors. Its unique structural features contribute to its potential applications in therapeutic contexts, particularly in anti-inflammatory, antimicrobial, and anticancer research.

Structure

The molecular formula of this compound is . The presence of bromine and chlorine substituents on the pyrimidine ring enhances its reactivity and biological activity.

This compound interacts with specific molecular targets, inhibiting enzyme activity by binding to their active sites. Additionally, it can modulate receptor activity, influencing various signaling pathways. The precise mechanisms depend on the biological context and the nature of the target molecules involved.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that related compounds effectively inhibited COX-2 enzyme activity, a key player in inflammation. For instance, compounds with similar structures exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Comparative studies indicated that derivatives of this compound were effective against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 0.25 to 4 µg/mL, indicating significant antibacterial potency .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been explored through various bioassays. Compounds similar to this compound demonstrated notable cytotoxic effects against cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). These studies suggest that structural modifications can enhance the growth inhibitory effects on tumor cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The presence of electron-withdrawing groups like bromine and chlorine significantly influences its pharmacological properties. SAR studies indicate that substituents on the aromatic ring enhance antioxidant and anti-inflammatory activities .

| Compound | Substituent | Anti-inflammatory Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|---|

| 1 | Cl | 0.04 | 0.25 |

| 2 | Br | 0.04 | 0.50 |

| 3 | OH | 0.03 | 1.00 |

| 4 | NH2 | 0.05 | 4.00 |

Study on Anti-inflammatory Effects

In a controlled study, several pyrimidine derivatives were evaluated for their ability to suppress COX enzyme activity in vitro. The results indicated that compounds with halogen substitutions exhibited superior inhibitory effects compared to their non-substituted counterparts .

Evaluation of Antimicrobial Properties

A series of derivatives based on this compound were synthesized and screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications led to enhanced antimicrobial efficacy, suggesting a pathway for developing new antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of antiretroviral drugs.

Case Study: Etravirine Synthesis

A significant application of this compound is in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The process involves:

- Step 1 : Acetylation of 2,6-dichloropyrimidin-4-amine to form N-(2,6-dichloropyrimidin-4-yl)acetamide.

- Step 2 : Bromination and subsequent reactions lead to the formation of Etravirine.

This method highlights the compound's role as a precursor in creating effective antiviral medications .

Agricultural Science

The compound has potential applications in agricultural chemistry, particularly as a building block for developing agrochemicals such as herbicides and insecticides.

Research Findings

Recent studies have indicated that derivatives of pyrimidines exhibit herbicidal activity. The presence of bromine and chlorine atoms in this compound enhances its biological activity against certain plant pathogens. This property makes it a candidate for further research into new agrochemical formulations .

Biochemical Applications

In biochemistry, this compound is utilized for various protein-related applications.

Applications in Protein Biology

The compound has been employed in:

- Protein Labeling : It can be used to label proteins for tracking within biological systems.

- Western Blotting : As part of the reagents used for detecting specific proteins.

These applications are critical for understanding protein interactions and functions within cells .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of Etravirine | Key intermediate in antiviral drug synthesis |

| Agricultural Science | Development of agrochemicals | Potential herbicidal activity |

| Biochemical Applications | Protein labeling and detection | Used in Western blotting and protein assays |

Comparison with Similar Compounds

Key Differences :

- Pyrimidine cores (two nitrogen atoms) increase hydrogen-bonding capacity compared to pyridine (one nitrogen).

- Bromine at position 5 in pyrimidine derivatives enhances halogen bonding in enzyme active sites .

Impact of Halogen and Functional Group Variations

Halogen substitution and acetamide positioning significantly alter reactivity and applications:

Notable Trends:

- Chlorine at position 2 in pyrimidines stabilizes intermediates during Suzuki-Miyaura couplings .

- Bulkier substituents (e.g., trimethoxyphenyl in ) improve selectivity but reduce solubility .

Physical-Chemical Properties

Comparative data on solubility, stability, and synthetic accessibility:

*Predicted using computational tools (e.g., ChemAxon).

Q & A

Q. Table 1: Selected Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Triclinic, P1 | |

| Unit cell dimensions | a = 4.0014 Å, b = 8.7232 Å | |

| R-factor | 0.031 | |

| H-bond interactions | N-H···O (2.89 Å) |

Q. Table 2: Synthetic Optimization Parameters

| Condition | Optimal Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 80°C | |

| Reaction time | 6–8 hours | |

| Yield | 85–90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.